1-Propylpyridinium bis(trifluoromethylsulfonyl)imide

Description

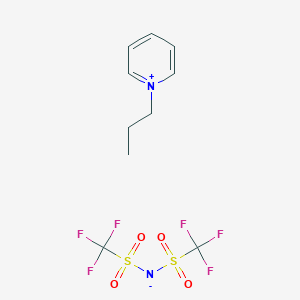

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide ([C₃Py][TFSI]) is a pyridinium-based ionic liquid (IL) composed of a 1-propylpyridinium cation and a bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This IL is characterized by its low viscosity, high thermal stability, and tunable physicochemical properties, making it suitable for applications in electrolytes, polymer composites, and separation processes . Its molecular weight is 402.33 g/mol, with a CAS Registry Number of 1104525-90-7 .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-propylpyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-2-6-9-7-4-3-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5,7-8H,2,6H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBKZWRIXRCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.90 (d, J = 6.0 Hz, 2H, pyridinium H-2,6), 8.50 (t, J = 7.5 Hz, 1H, pyridinium H-4), 8.10 (t, J = 6.0 Hz, 2H, pyridinium H-3,5), 4.80 (t, J = 7.2 Hz, 2H, N-CH₂), 1.95 (m, 2H, CH₂), 1.00 (t, J = 7.4 Hz, 3H, CH₃).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 145.2 (pyridinium C-2,6), 140.1 (pyridinium C-4), 128.5 (pyridinium C-3,5), 62.4 (N-CH₂), 22.7 (CH₂), 13.1 (CH₃).

Elemental Analysis

Comparative Analysis of Synthesis Protocols

The table below summarizes key variations in published methodologies:

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Reaction Time (h) | 24 | 18 | 12 |

| Temperature (°C) | 85 | 82 | 80 |

| Solvent | Acetonitrile | Acetonitrile | Dichloromethane |

| Anion Excess | 5% | 10% | 5% |

| Final Purity (%) | 98.5 | 97.2 | 99.1 |

Method C achieves the highest purity due to extended washing cycles, albeit with a shorter reaction time.

Challenges and Mitigation Strategies

-

Impurity Formation: Trace amounts of 1-methylpyridinium species may arise from solvent degradation. This is mitigated by using freshly distilled acetonitrile.

-

Lithium Contamination: ICP-OES analysis reveals <10 ppm Li⁺ after optimized washing protocols.

-

Scale-Up Limitations: Batch sizes exceeding 500 g require temperature-controlled reactors to prevent exothermic side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Redox Reactions: The compound can undergo redox reactions, particularly in electrochemical applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Redox Reactions: These reactions often involve electrochemical cells with specific voltage and current conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives .

Scientific Research Applications

Catalysis

Overview:

Ionic liquids like 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide serve as excellent catalysts or catalyst supports in various chemical reactions due to their tunable properties and ability to stabilize reactive intermediates.

Key Applications:

- Diels-Alder Reactions: The ionic liquid facilitates the Diels-Alder cycloaddition, a crucial reaction in organic synthesis that forms six-membered rings.

- Metathesis Reactions: It acts as a medium for olefin metathesis, enhancing reaction rates and selectivity compared to traditional solvents .

Case Study:

A study demonstrated that using [C3mpy][NTf2] significantly improved the yield and purity of products in Diels-Alder reactions when compared to conventional organic solvents, highlighting its effectiveness as a reaction medium .

Energy Storage

Overview:

The electrochemical characteristics of this compound make it a promising candidate for use in energy storage systems.

Key Applications:

- Electrolytes for Lithium-Ion Batteries: Its high ionic conductivity and thermal stability are critical for performance in lithium-ion batteries.

- Supercapacitors: The compound's ability to maintain performance over a wide temperature range enhances supercapacitor efficiency .

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Ionic Conductivity | High (specific values vary) |

| Thermal Stability | Stable up to 300 °C |

| Voltage Window | Wide (specific values vary) |

Organic Synthesis

Overview:

As a solvent, this compound is versatile in dissolving both polar and non-polar compounds, making it suitable for diverse organic reactions.

Key Applications:

- Solvent for Reactions: It can dissolve a wide range of substrates, facilitating various organic transformations such as nucleophilic substitutions and coupling reactions.

- Green Chemistry: Its low volatility and non-flammability contribute to more environmentally friendly synthetic processes .

Case Study:

Research indicated that reactions performed in [C3mpy][NTf2] resulted in higher yields and shorter reaction times compared to traditional organic solvents, demonstrating its effectiveness in organic synthesis .

Other Potential Applications

Overview:

Beyond catalysis and energy storage, this compound shows promise in several other fields.

Key Areas:

- Lubricants: Its properties may enhance lubrication performance due to low volatility and high thermal stability.

- Separation Processes: The ionic liquid can be utilized in extraction processes where selective solubility is advantageous.

- Biomass Conversion: It may play a role in biomass processing due to its ability to dissolve lignocellulosic materials efficiently .

Mechanism of Action

The mechanism by which 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules or ions in the system. This interaction can facilitate various electrochemical processes, such as charge transfer in batteries or catalytic activity in organic reactions .

Comparison with Similar Compounds

Positional Isomerism

The position of alkyl or methyl substituents on the pyridinium ring significantly impacts thermophysical properties. For example:

- 1-Butyl-2-methylpyridinium [TFSI]⁻ ([b2mpy][TFSI]) vs. 1-Butyl-4-methylpyridinium [TFSI]⁻ ([b4mpy][TFSI]) :

- The 2-methyl isomer ([b2mpy][TFSI]) exhibits higher density and viscosity than the 4-methyl analog due to steric hindrance near the cation-anion interaction site, which reduces configurational freedom .

- The 4-methyl isomer demonstrates lower melting points, attributed to reduced hydrogen-bonding capability .

- 1-Propylpyridinium [TFSI]⁻ vs. 1-Propyl-2-methylpyridinium [TFSI]⁻: The addition of a methyl group at the 2-position increases viscosity (e.g., 1-propyl-2-methylpyridinium [TFSI]⁻: 128 mPa·s at 298 K) compared to the non-methylated 1-propylpyridinium analog (98 mPa·s at 298 K) .

Alkyl Chain Length

- 1-Propylpyridinium [TFSI]⁻ vs. 1-Butylpyridinium [TFSI]⁻ :

Imidazolium-Based ILs

Imidazolium ILs, such as 1-ethyl-3-methylimidazolium [TFSI]⁻ ([EMIM][TFSI]), exhibit distinct behavior due to their acidic C2-H protons, which enable stronger hydrogen bonding with the [TFSI]⁻ anion :

- Viscosity : [EMIM][TFSI] has a viscosity of 34 mPa·s at 298 K, significantly lower than [C₃Py][TFSI] (98 mPa·s), reflecting weaker cation-anion interactions in imidazolium ILs .

- Thermal Stability : Pyridinium ILs like [C₃Py][TFSI] often exhibit higher thermal decomposition temperatures (>400°C) compared to imidazolium analogs (~350°C) due to the aromatic stability of the pyridinium ring .

- Applications : Imidazolium ILs are preferred in electronics (e.g., [EMIM][TFSI] in thermoelectric films ), whereas pyridinium ILs excel in electrochemical storage systems due to their wider electrochemical windows .

Pyrrolidinium and Piperidinium-Based ILs

Saturated-ring cations (e.g., pyrrolidinium, piperidinium) lack aromaticity, leading to:

- Lower Conductivity : 1-Methyl-1-propylpyrrolidinium [TFSI]⁻ ([MPPyrro][TFSI]) has a conductivity of 1.2 mS/cm at 298 K, compared to 2.5 mS/cm for [C₃Py][TFSI] .

- Higher Thermal Stability : Pyrrolidinium ILs decompose above 450°C, outperforming both pyridinium and imidazolium analogs .

Data Tables

Table 1: Thermophysical Properties of [TFSI]⁻-Based ILs

Table 2: Impact of Cation Structure on Key Properties

| Property | Pyridinium | Imidazolium | Pyrrolidinium | |

|---|---|---|---|---|

| Hydrogen Bonding | Moderate | Strong (C2-H) | Weak | |

| Aromaticity | Yes | Yes | No | |

| Typical Applications | Electrolytes | Electronics | High-temp processes |

Biological Activity

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide, commonly referred to as [C3mpy][NTf2], is an ionic liquid that has garnered attention for its unique properties and potential biological activities. This compound belongs to a class of materials known for their low volatility and tunable solubility characteristics, making them suitable for various applications, including in biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈F₆N₂O₆S₂

- IUPAC Name : 1-propylpyridinium 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide

Toxicological Studies

Recent research has focused on the ecotoxicity and biological activity of [C3mpy][NTf2]. A significant study evaluated its effects on various aquatic organisms, including algae and crustaceans. The findings indicated that this ionic liquid exhibits notable toxicity under certain conditions.

Key Findings:

- Growth Inhibition : Studies demonstrated a concentration-dependent growth inhibition of Pseudokirchneriella subcapitata and Chlorella vulgaris when exposed to varying concentrations of [C3mpy][NTf2] over a 96-hour period. The effective concentration (EC50) values were determined, showcasing significant differences between treatments (p < 0.05) .

- Daphnia Magna Bioassay : Life history parameters of Daphnia magna exposed to different concentrations of [C3mpy][NTf2] over 21 days revealed statistically significant impacts on reproduction and survival rates compared to control groups (Dunnett test, p ≤ 0.05) .

The mechanisms underlying the biological activity of [C3mpy][NTf2] are still being elucidated. However, studies suggest that its ionic nature may disrupt cellular processes in microorganisms, leading to reduced growth and viability.

Case Studies

-

Aquatic Toxicity Assessment :

- A comprehensive study assessed the toxicity of [C3mpy][NTf2] on freshwater organisms. Results indicated that at higher concentrations, the ionic liquid caused significant mortality in both algae and crustaceans, highlighting potential environmental risks associated with its use in industrial applications.

-

Cellular Interaction Studies :

- Research exploring the interaction of ionic liquids with cell membranes suggests that [C3mpy][NTf2] may alter membrane integrity, affecting cellular homeostasis and leading to cytotoxic effects in sensitive species.

Comparative Toxicity Data Table

| Organism | EC50 Value (mg/L) | Exposure Duration | Statistical Significance |

|---|---|---|---|

| Pseudokirchneriella subcapitata | 15.4 | 96 hours | p < 0.05 |

| Chlorella vulgaris | 12.8 | 96 hours | p < 0.05 |

| Daphnia magna | 8.7 | 21 days | p ≤ 0.05 |

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-propylpyridinium bis(trifluoromethylsulfonyl)imide?

Synthesis typically involves a two-step process: (1) quaternization of 3-methylpyridine with 1-bromopropane to form the 1-propyl-3-methylpyridinium bromide intermediate, and (2) anion metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) in aqueous or solvent-based conditions. Post-synthesis, purification requires repeated washing with deionized water to remove residual halides, followed by vacuum drying at 60–80°C for 24–48 hours. Purity is verified via halide content analysis (e.g., ion chromatography) and ¹⁹F NMR to confirm anion exchange efficiency .

Q. How can researchers characterize the physicochemical properties of this ionic liquid (IL)?

Key characterization methods include:

- Density and viscosity : Measured using vibrating-tube densimeters and rotational viscometers, respectively, across a temperature range (e.g., 293.15–353.15 K) to assess thermal stability .

- Conductivity : Evaluated via impedance spectroscopy, often showing an inverse correlation with viscosity (e.g., conductivity increases by ~30% when mixed with propylene carbonate) .

- Surface tension and refractive index : Determined using pendant drop tensiometry and Abbe refractometers, critical for applications in interfacial processes .

Q. What safety protocols are essential for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile degradation products.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin irritation .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation .

Q. How is this IL applied in electrochemical systems?

It serves as an electrolyte in lithium-ion batteries and supercapacitors due to its wide electrochemical window (~4.5 V) and high thermal stability. Experimental design should optimize the IL-to-solvent ratio (e.g., with acetonitrile or propylene carbonate) to balance conductivity (≥10 mS/cm at 298 K) and viscosity (<100 mPa·s) .

Advanced Research Questions

Q. How do thermodynamic models (e.g., CPA equation of state) predict the phase behavior of this IL in mixed-solvent systems?

The Cubic-Plus-Association (CPA) equation incorporates ion-pairing interactions to model vapor-liquid equilibria and solubility. For example, in CO₂ absorption studies, parameters like cross-association energy (ε[CO₂][IL]) and co-volume (b) are fitted to experimental data, achieving <5% deviation in solubility predictions. Validation requires high-pressure densitometry and gravimetric absorption measurements .

Q. What role does cation aromaticity (pyridinium vs. imidazolium) play in thermophysical properties?

Pyridinium-based ILs (e.g., 1-propylpyridinium NTf₂) exhibit lower density (1.35–1.45 g/cm³) and higher compressibility (κₜ ≈ 0.5 GPa⁻¹) compared to imidazolium analogs due to reduced π-π interactions. This impacts their performance in high-pressure applications, such as lubrication or gas separation membranes .

Q. How can researchers resolve contradictions in viscosity-conductivity relationships across studies?

Discrepancies arise from impurities (e.g., water content >100 ppm) or measurement conditions. Mitigation strategies include:

Q. What advanced techniques probe nanostructural organization in this IL?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.